Bromotris(2,5-dimethylphenyl)germane
Description
Bromotris(2,5-dimethylphenyl)germane is an organogermanium compound featuring a central germanium atom bonded to three 2,5-dimethylphenyl groups and one bromine atom. This structure confers unique steric and electronic properties, making it relevant in materials science and catalysis. The 2,5-dimethylphenyl substituents provide substantial lipophilicity and steric bulk, while the bromine atom introduces electron-withdrawing effects, influencing reactivity and stability .
Properties
CAS No. |
65924-56-3 |
|---|---|
Molecular Formula |
C24H27BrGe |
Molecular Weight |
468.0 g/mol |
IUPAC Name |
bromo-tris(2,5-dimethylphenyl)germane |
InChI |
InChI=1S/C24H27BrGe/c1-16-7-10-19(4)22(13-16)26(25,23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 |
InChI Key |
CLCACBLFFWQDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[Ge](C2=C(C=CC(=C2)C)C)(C3=C(C=CC(=C3)C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromotris(2,5-dimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,5-dimethylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Bromotris(2,5-dimethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming tris(2,5-dimethylphenyl)germane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Germanium dioxide and substituted phenyl derivatives.
Reduction: Tris(2,5-dimethylphenyl)germane.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Scientific Research Applications
Bromotris(2,5-dimethylphenyl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bromotris(2,5-dimethylphenyl)germane involves its interaction with various molecular targets. The bromine atom and the germanium center play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Bromotris(2,5-dimethylphenyl)germane and Analogs
| Compound | Central Atom | Substituents | Crystal System | Notable Properties |
|---|---|---|---|---|
| This compound | Ge | 3×(2,5-dimethylphenyl), Br | Not reported | High lipophilicity, steric hindrance |
| 2,5-Bis(bromomethyl)biphenyl | C | 2×(BrCH₂), biphenyl core | Monoclinic | Planar structure, tertiary contacts |
| N-(2,5-dimethylphenyl)-carboxamide | C/N | 2,5-dimethylphenyl, carboxamide | N/A | PET inhibition (IC₅₀ ~10 µM) |
- Synthesis : this compound is likely synthesized via germanium-halogen exchange or nucleophilic substitution, similar to methods for bromomethyl-substituted aromatics (e.g., 2,5-Bis(bromomethyl)biphenyl, prepared via bromination of dimethylbiphenyl precursors) .
Electronic and Reactivity Comparisons
Table 2: Electronic Effects of Substituents in Related Compounds
| Compound | Substituent Electronic Nature | Hammett Constant (σ) | Impact on Reactivity |
|---|---|---|---|
| This compound | Br (σₚ = +0.86), CH₃ (σₚ = -0.17) | Net electron-deficient | Enhanced electrophilicity at Ge center |
| N-(2,5-dimethylphenyl)-carboxamide | CH₃ (σₚ = -0.17) | Electron-donating | Increased lipophilicity, PET inhibition |
| Spirotetramat derivatives | 2,5-dimethylphenyl | Electron-neutral | Stability in agrochemical residues |
- Electron-Withdrawing Effects : The bromine atom in this compound polarizes the Ge–Br bond, making the germanium center more electrophilic than analogs with chlorine or iodine .
- Comparison with Carboxamides : The 2,5-dimethylphenyl group in N-(2,5-dimethylphenyl)-carboxamides enhances PET inhibition (IC₅₀ ~10 µM) by balancing lipophilicity and electron distribution, a principle that may extend to the germanium compound’s interactions in catalytic systems .
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